N-[(benzyloxy)carbonyl]-3-methylvaline
Overview
Description
N-[(Benzyloxy)carbonyl]-3-methylvaline is a chemical compound with the molecular formula C14H19NO4 and a molar mass of 265.3 g/mol . It is also known as 3-methyl-N-[(phenylmethoxy)carbonyl]valine. This compound is a derivative of valine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It’s known that this compound is used as a reactant in the preparation of diazabicycloheptyl amino acid derivatives .
Mode of Action
It’s known to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its predicted boiling point is 5872±450 °C and its predicted density is 1323±006 g/cm3 .
Result of Action
As a reactant in the preparation of diazabicycloheptyl amino acid derivatives, it likely contributes to the properties of these derivatives .
Action Environment
Its involvement in the suzuki–miyaura cross-coupling reaction, which is known for its mild and functional group tolerant conditions , suggests that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzyloxy)carbonyl]-3-methylvaline typically involves the protection of the amino group of 3-methylvaline using benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane . The reaction conditions are generally mild, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-3-methylvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction removes the benzyloxycarbonyl group to yield the free amine .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-3-methylvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]-3-methylvaline is similar to other benzyloxycarbonyl-protected amino acids, such as N-[(benzyloxy)carbonyl]-L-leucine and N-[(benzyloxy)carbonyl]-L-proline . its unique structure, with a methyl group on the valine side chain, provides distinct steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems .
List of Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-leucine
- N-[(Benzyloxy)carbonyl]-L-proline
- N-[(Benzyloxy)carbonyl]-L-phenylalanine
Properties
IUPAC Name |
3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVNKQLSGGKNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392148 | |
Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68222-59-3 | |
Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68222-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valine, 3-methyl-N-[(phenylmethoxy)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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